molecular formula C16H17NO3S B5693031 Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate

Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate

Cat. No.: B5693031
M. Wt: 303.4 g/mol
InChI Key: CQKKJQWWSKZZKA-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, reducing inflammation . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-benzamido-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-3-12-10-13(16(19)20-4-2)15(21-12)17-14(18)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKKJQWWSKZZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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